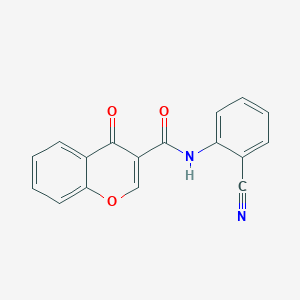

N-(2-cyanophenyl)-4-oxo-4H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

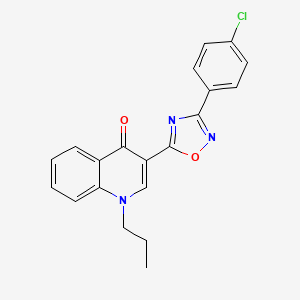

“N-(2-cyanophenyl)-4-oxo-4H-chromene-3-carboxamide” is a complex organic compound. It likely contains a chromene backbone, which is a common structure in many organic compounds . The cyanophenyl group attached to it suggests the presence of a benzene ring with a cyano group (-CN) attached .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, “N-(2-Cyanophenyl)chloromethanimidoyl chloride” was prepared from 2-isothiocyanatobenzonitrile by reacting with sulfuryl chloride or gaseous chlorine in an inert solvent .

Applications De Recherche Scientifique

Crystal Structure Analysis

Research on chromene derivatives, including those structurally related to "N-(2-cyanophenyl)-4-oxo-4H-chromene-3-carboxamide," has demonstrated their planar molecular structure and specific conformations. For example, studies on N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides have shown these molecules to exhibit anti conformations with respect to the C—N rotamer of the amide, with cis geometries concerning the chromone ring and the carbonyl group of the amide (Gomes et al., 2015).

Synthetic Approaches

The synthesis of chromene derivatives, including compounds like "N-(2-cyanophenyl)-4-oxo-4H-chromene-3-carboxamide," has been explored through various eco-friendly and efficient methods. For instance, the Knoevenagel condensation of salicylaldehyde derivatives with N-substituted cyanoacetamides has been employed using aqueous sodium carbonate or hydrogen carbonate solution at room temperature, demonstrating an efficient pathway to synthesize 2-oxochromenes (Proença & Costa, 2008).

Potential Applications

One of the promising applications of chromene derivatives is in the development of fluorescence chemosensors. A study synthesized a coumarin-based fluorophore, showcasing its selective fluorescence response toward Cu2+ and H2PO4−. This reveals the potential of such compounds in environmental monitoring and analytical chemistry (Meng et al., 2018).

Antibacterial and Antioxidant Properties

Chromene derivatives have also been explored for their antibacterial and antioxidant properties. For instance, novel 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives were synthesized and showed good antioxidant activity and effectiveness against bacterial strains, highlighting the therapeutic potential of such compounds (Subbareddy & Sumathi, 2017).

Propriétés

IUPAC Name |

N-(2-cyanophenyl)-4-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O3/c18-9-11-5-1-3-7-14(11)19-17(21)13-10-22-15-8-4-2-6-12(15)16(13)20/h1-8,10H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFQYCPOQIMRPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=COC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyanophenyl)-4-oxochromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)butanoic acid](/img/structure/B2641859.png)

![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2641862.png)

![1-[4-(4-Hydroxyazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2641865.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2641868.png)

![2-(4-Chlorophenoxy)-2-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2641872.png)

![4-isopropoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2641881.png)